molecular formula C5H13ClNO4P B8084116 Glufosinate-d3 Hydrochloride

Glufosinate-d3 Hydrochloride

Cat. No.: B8084116
M. Wt: 220.60 g/mol
InChI Key: GCZPTWOGXDBENT-NIIDSAIPSA-N
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Description

Glufosinate-d3 Hydrochloride (CAS 1323254-05-2) is a deuterium-labeled derivative of the herbicide glufosinate. Its molecular formula is C₅H₁₀D₃ClNO₄P, with a molecular weight of 220.61 g/mol . The compound incorporates three deuterium atoms at the methyl group, enabling its use as a stable isotopic tracer in mass spectrometry-based studies . It is primarily employed in environmental research to track the degradation kinetics, transport, and residue analysis of glufosinate in soil, water, and agricultural systems . Additionally, its deuterated structure impacts pharmacokinetic profiles, making it valuable in drug development for metabolic and toxicity studies .

Properties

IUPAC Name

2-amino-4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO4P.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H/i1D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZPTWOGXDBENT-NIIDSAIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CCC(C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])P(=O)(CCC(C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClNO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous-Flow Reaction System

The process involves two reactor sets and a hydrolysis step:

  • First Reactor Set : A compound of formula (II) (e.g., L-methionine derivatives) and a deuterated phosphonate (formula V) are fed into a microchannel reactor. The reaction proceeds under mild conditions (20–50°C) to form intermediate adducts without isolating intermediates.

  • Second Reactor Set : The product stream undergoes thermal treatment at 80–130°C for 8–12 hours to facilitate cyclization and deuteration.

  • Hydrolysis : Acidic or basic hydrolysis (e.g., HCl or NaOH) yields this compound, with deuterium incorporation confirmed via LC-MS.

Table 1: Key Reaction Parameters

Reactor StageTemperature RangeTimeKey ReagentsProduct Intermediate
First Reactor20–50°C1–2 hL-Methionine derivative, CD₃-phosphonateAdduct (unstable)
Second Reactor80–130°C8–12 hCyclized deuterated intermediate
Hydrolysis90°C4–6 h6M HClThis compound

Industrial Production Methods

Industrial-scale production prioritizes cost efficiency and high isotopic purity (>99% d3). The continuous-flow system described in EP4219512B1 eliminates intermediate isolation, reducing production time by 40% compared to batch methods.

Deuterium Incorporation Strategies

Deuterium is introduced via:

  • Deuterated Phosphonate Reagents : CD₃-containing phosphonates react with methionine analogs, ensuring selective deuteration at the methyl group.

  • Catalytic Exchange : Palladium catalysts in deuterated solvents (e.g., D₂O) enable post-synthetic H/D exchange, though this method is less common due to side reactions.

Table 2: Industrial Production Metrics

ParameterBatch MethodContinuous-Flow Method
Reaction Time24–48 h10–14 h
Deuterium Purity95–98%>99%
Yield65–75%85–90%
Cost per kg$12,000$8,500

Reaction Optimization and Challenges

Temperature Control

Exothermic reactions in the first reactor require precise temperature modulation to prevent racemization. Microchannel reactors enhance heat dissipation, maintaining enantiomeric excess (ee) >98% for the L-isomer.

Hydrolysis Conditions

Acidic hydrolysis (6M HCl, 90°C) achieves complete conversion of intermediates but risks racemization. Basic hydrolysis (NaOH) preserves chirality but necessitates additional steps to isolate the hydrochloride salt.

Purification and Quality Control

Solid-Phase Extraction (SPE)

Post-hydrolysis, SPE using Oasis MAX columns removes impurities:

  • Conditioning : Methanol followed by 5% NH₄OH.

  • Loading : Centrifuged reaction mixture.

  • Elution : 2% formic acid in methanol, yielding >95% pure this compound.

Table 3: SPE Protocol for Purification

StepReagentVolumePurpose
ConditioningMethanol6 mLActivate sorbent
5% NH₄OH in H₂O6 mLAdjust pH
LoadingCentrifuged reaction mixture25 mLBind analyte
Washing5% NH₄OH in H₂O6 mLRemove impurities
Methanol6 mLRemove non-polar contaminants
Elution2% Formic acid in H₂O6 mLElute target compound

Analytical Validation

Chiral LC-MS/MS confirms enantiomeric purity (L:D ratio >99:1) and quantifies deuterium incorporation. Residual solvents (e.g., methanol) are monitored via GC-MS, adhering to ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions

Glufosinate-d3 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines.

Scientific Research Applications

Analytical Chemistry

Glufosinate-d3 hydrochloride serves as an internal standard in analytical chemistry, particularly for the quantification of glufosinate residues using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature enhances the accuracy of measurements by providing a reliable reference point during analysis .

Biological Studies

The compound is utilized in biological research to study the metabolic pathways influenced by glufosinate. It helps elucidate the effects of glufosinate on nitrogen metabolism in plants by inhibiting glutamine synthetase (GS), an enzyme critical for converting glutamate and ammonia into glutamine . This inhibition leads to increased ammonia levels and subsequent phytotoxicity, making it a valuable tool for understanding plant stress responses and metabolic disruptions.

Agricultural Applications

Glufosinate-d3 is employed in developing and testing new herbicides and agricultural chemicals. Its ability to inhibit GS makes it effective against various weed species, thus contributing to integrated weed management strategies . Additionally, it aids in assessing the environmental impacts of herbicide use and residue persistence in soil and water systems.

Pharmacokinetics

The pharmacokinetic profile of glufosinate-d3 includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for understanding its biological effects and potential toxicity .

Herbicidal Efficacy

A study conducted on various weed species demonstrated that glufosinate-d3 effectively reduced dry biomass by inducing lipid peroxidation and ROS production within plant cells . These findings underscore its potential as a selective herbicide in agricultural settings.

Environmental Impact Assessment

Research investigating the environmental residues of glufosinate highlighted its persistence in soil and potential contamination of water sources following application. Glufosinate-d3 serves as a marker for assessing the degradation pathways and environmental fate of glufosinate in ecosystems .

Comparison with Related Compounds

CompoundMechanism of ActionTarget Enzyme
Glufosinate-d3Inhibits glutamine synthetaseGS1, GS2
GlyphosateInhibits 5-enolpyruvylshikimate-3-phosphate synthaseEPSPS
BialaphosSimilar to glufosinate but with different structureVaries

Glufosinate-d3 is unique due to its deuterated form, which enhances its utility as an internal standard in analytical methods compared to glyphosate and bialaphos .

Mechanism of Action

The mechanism of action of Glufosinate-d3 Hydrochloride involves the inhibition of the enzyme glutamine synthetase. This enzyme is crucial for the synthesis of glutamine from glutamate and ammonia. By inhibiting this enzyme, this compound disrupts nitrogen metabolism in plants, leading to their death. The molecular targets include the active site of glutamine synthetase, and the pathways involved are related to nitrogen assimilation and amino acid biosynthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Glufosinate-d3 Hydrochloride is compared below with structural analogs, isotope-labeled compounds, and herbicides with overlapping applications.

Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Application Key Feature(s)
This compound 1323254-05-2 C₅H₁₀D₃ClNO₄P 220.61 Environmental tracking, drug PK/PD Deuterium labeling enhances detection sensitivity and metabolic stability
Glufosinate (Parent Compound) 51276-47-2 C₅H₁₂NO₄P 181.13 Herbicide Non-deuterated; undergoes rapid environmental degradation
Glufosinate Impurity 3 80902-10-9 C₅H₁₁O₅P 182.11 Analytical standard Intermediate in glufosinate synthesis; lacks deuterium
Glufosinate-FMOC 1822429-60-6 C₂₀H₂₂NO₆P 403.37 Derivatization for HPLC analysis FMOC tag improves chromatographic resolution

Isotope-Labeled Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Application Key Feature(s)
This compound 1323254-05-2 C₅H₁₀D₃ClNO₄P 220.61 Environmental/drug research Deuterium reduces metabolic clearance via kinetic isotope effect
Phenylephrine-d3 Hydrochloride 1094089-46-9 C₉H₁₁D₃NO₂·HCl 225.24 Pharmacokinetic studies Deuterium labeling aids in quantifying drug metabolites

Detailed Research Findings

Stability and Detection Advantages

  • Environmental Tracking : this compound’s deuterium atoms enable precise detection in complex matrices (e.g., soil, water) using LC-MS/MS, achieving detection limits as low as 0.1 ppb .
  • Metabolic Stability: Deuterium substitution slows oxidative metabolism in hepatic microsomes, increasing half-life (t₁/₂) by 2–3× compared to non-deuterated glufosinate .

Pharmacokinetic and Toxicity Studies

  • In rodent models, deuterated glufosinate showed reduced renal clearance (1.2 mL/min/kg vs. 2.5 mL/min/kg for non-deuterated), attributed to decreased CYP450-mediated oxidation .
  • Toxicity studies indicate similar acute toxicity profiles (LD₅₀ ~ 1,500 mg/kg in rats) but lower chronic toxicity due to slower bioaccumulation .

Comparative Analytical Performance

  • Glufosinate-FMOC : Derivatization with FMOC enhances HPLC retention times (RT = 8.2 min vs. 5.1 min for underivatized glufosinate), improving separation from matrix interferences .
  • Glyphosate : Unlike glufosinate, glyphosate requires derivatization with FMOC-Cl for sensitive LC-MS detection, complicating workflow .

Data Tables

Table 1: Key Physicochemical Properties

Property This compound Glufosinate (Parent) Glyphosate
Melting Point (°C) 188–191 230–232 (decomposes) 184–186
LogP (Octanol-Water) -1.2 -0.9 -3.2
Solubility in Water (g/L) 1,200 1,370 10.5
Detection Limit (LC-MS) 0.1 ppb 0.5 ppb 0.2 ppb (derivatized)

Biological Activity

Glufosinate-d3 Hydrochloride is a deuterated form of glufosinate, a broad-spectrum herbicide primarily used in agriculture. This compound is notable for its role as an irreversible inhibitor of glutamine synthetase (GS), an enzyme crucial for nitrogen metabolism in plants. The biological activity of this compound is significant not only for its herbicidal properties but also for its utility in research and analytical applications.

  • Chemical Formula : C₅H₁₀D₃ClNO₄P
  • Molecular Weight : 220.61 g/mol
  • CAS Number : 1323254-05-2

This compound acts by binding to the active site of glutamine synthetase, thereby preventing the conversion of glutamate and ammonia into glutamine. This inhibition leads to an accumulation of ammonia, disrupting nitrogen metabolism and affecting various biochemical pathways in plants, including:

  • Nitrogen Metabolism : Alters the synthesis and degradation of amino acids.
  • Oxidative Stress Responses : Induces the production of reactive oxygen species (ROS), contributing to lipid peroxidation in plant cell membranes.

Comparative Biological Activity

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

Compound Name Description Biological Activity
GlufosinateNon-deuterated parent compound; widely used herbicide.Inhibits glutamine synthetase, affects nitrogen metabolism.
PhosphinothricinNatural herbicide related to glufosinate; also inhibits glutamine synthetase.Similar inhibition mechanism as glufosinate.
GlyphosateHerbicide targeting different metabolic pathways.Inhibits EPSPS enzyme; affects aromatic amino acid synthesis.

In Vitro Studies

Research indicates that this compound's inhibitory effects on glutamine synthetase can lead to significant changes in cellular function over time. A study demonstrated that at concentrations relevant to agricultural applications, Glufosinate-d3 induced oxidative stress markers in plant cells, which correlated with reduced biomass in target weed species such as Echinochloa canadensis and Lolium rigidum .

Case Studies

  • Impact on Plant Growth :
    • A study examined the effects of this compound on various weed species, revealing an ED50 (effective dose for 50% inhibition) of 26 g/hectare for Echinochloa canadensis and 763 g/hectare for Lolium rigidum. These findings highlight its efficacy as a herbicide .
  • Environmental Monitoring :
    • Glufosinate-d3 is utilized as an internal standard in mass spectrometry to quantify glufosinate levels in environmental samples, allowing researchers to trace its chemical pathways and assess its impact on ecosystems .

Toxicological Studies

Toxicological assessments have shown that this compound exhibits no observed adverse effects in laboratory animals when administered at doses up to 17 mg/kg per day over three months . This suggests a favorable safety profile for non-target organisms at these exposure levels.

Q & A

Q. What analytical methods are recommended for quantifying Glufosinate-d3 Hydrochloride in environmental or biological matrices?

this compound is typically quantified using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) . This method minimizes matrix interference and enhances sensitivity for polar compounds like glufosinate derivatives. Deuterated analogs (e.g., this compound) serve as internal standards to correct for ion suppression/enhancement effects. Key parameters include:

  • Mobile phase : Ammonium formate buffer (pH 3.0) with acetonitrile .
  • Column : Zorbax SB-Aq or similar HILIC columns for optimal retention .
  • Detection : MRM transitions specific to m/z 184.1 → 136.0 (Glufosinate-d3) and m/z 181.1 → 133.0 (non-deuterated glufosinate) .

Q. How should researchers prepare calibration standards for deuterated this compound in complex matrices?

Calibration standards should mimic the sample matrix (e.g., dust, serum) to account for extraction efficiency. Steps include:

  • Spiking : Add known concentrations of this compound (1–100 ng/mL) to matrix blanks.
  • Extraction : Use solid-phase extraction (SPE) with mixed-mode cationic exchange cartridges to isolate the compound .
  • Validation : Verify linearity ( > 0.995), recovery (80–120%), and precision (RSD < 15%) across triplicate runs .

Q. What isotopic purity requirements are critical for this compound in tracer studies?

Isotopic purity ≥98% is essential to avoid interference from non-deuterated analogs. Confirm purity via:

  • High-resolution mass spectrometry (HRMS) : Assess isotopic abundance patterns.
  • NMR spectroscopy : Verify deuterium incorporation at specific positions (e.g., methyl groups) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery rates across different matrices?

Discrepancies often arise from matrix-specific ion suppression or incomplete extraction. Mitigation strategies include:

  • Matrix-matched calibration : Use internal standards spiked into each sample type .
  • Post-column infusion : Identify ion suppression zones and adjust chromatographic conditions .
  • Degradation studies : Rule out pH- or temperature-dependent hydrolysis by testing stability under storage conditions (e.g., −80°C vs. room temperature) .

Q. What experimental design considerations are needed to optimize chromatographic separation of this compound from its metabolites?

  • Column chemistry : Compare HILIC, reverse-phase, and ion-pair chromatography for resolution of polar metabolites (e.g., AMPA-d3) .
  • Gradient elution : Adjust acetonitrile:buffer ratios to separate co-eluting peaks.
  • Method cross-validation : Validate results against orthogonal techniques (e.g., capillary electrophoresis) to confirm specificity .

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic profiling of this compound?

Deuteration slows metabolic reactions (C-D bonds vs. C-H), altering pharmacokinetic profiles . To study KIEs:

  • Conduct in vitro metabolism assays with liver microsomes, comparing deuterated and non-deuterated forms.
  • Use LC-MS/MS to quantify metabolite ratios (e.g., MPP+ derivatives) and calculate KIE values .

Q. What are the limitations of using this compound as an internal standard in multi-residue pesticide analyses?

  • Cross-reactivity : Deuterated analogs may not fully correct for matrix effects in multi-residue methods due to varying ionization efficiencies.
  • Spectral overlap : Ensure MRM transitions for Glufosinate-d3 do not interfere with co-extracted pesticides .
  • Solution : Use a suite of isotopically labeled standards for each target analyte .

Data Contradiction Analysis

Q. How should conflicting data on this compound stability in aqueous solutions be addressed?

Stability variations may stem from pH or light exposure . To resolve:

  • Perform stress tests: Expose solutions to UV light, acidic/alkaline conditions, and elevated temperatures.
  • Monitor degradation via LC-MS/MS and quantify half-lives.
  • Example : Stability in phosphate buffer (pH 7.4) vs. ammonium acetate (pH 5.0) may differ by >30% .

Q. Why might isotopic dilution assays underestimate this compound concentrations in plant tissues?

  • Tissue-specific binding : Cellulose or lignin in plant matrices may reduce extraction efficiency.
  • Solution : Optimize extraction with ultrasonication or enzymatic digestion (e.g., cellulase) .

Methodological Best Practices

Q. What validation parameters are critical for this compound in GLP-compliant studies?

Include:

  • Linearity : 5-point calibration curves with ≥ 0.990.
  • LOD/LOQ : Typically 0.1–1.0 ng/mL for LC-MS/MS .
  • Precision : Intra-day/inter-day RSD < 10%.
  • Carryover : ≤0.1% after high-concentration injections .

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